molecular formula C13H17N3O B1461050 2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine CAS No. 1181346-01-9

2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine

Cat. No.: B1461050
CAS No.: 1181346-01-9
M. Wt: 231.29 g/mol
InChI Key: PEQZNJJJIKHFPP-UHFFFAOYSA-N
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Description

2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-8-15-13(16)10-17-12-4-2-11(3-5-12)6-7-14/h2-5,8-9H,6-7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZNJJJIKHFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine , also known by its structural formula, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1094382-05-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The imidazole moiety is known for its role in biological systems, particularly in drug design as it can mimic histidine residues in proteins.

1. Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit antidepressant properties. These effects are often mediated through the modulation of serotonin and norepinephrine reuptake mechanisms, which are critical in mood regulation.

2. Antitumor Effects

Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhance cytotoxicity against tumor cells. The presence of electron-donating groups, such as methoxy, has been linked to increased anti-cancer activity.

3. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonin/norepinephrine levels
AntitumorInhibition of cancer cell proliferation
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, compounds structurally related to this compound were tested against several cancer cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents, suggesting significant potential for further development as anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine
Reactant of Route 2
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2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.